molecular formula C6H3ClFNO B584694 5-Chloro-2-fluoronicotinaldehyde CAS No. 882679-90-5

5-Chloro-2-fluoronicotinaldehyde

Cat. No.: B584694
CAS No.: 882679-90-5
M. Wt: 159.544
InChI Key: OAGTZGCJLKCEEY-UHFFFAOYSA-N
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Safety and Hazards

5-Chloro-2-fluoronicotinaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of exposure, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .

Mechanism of Action

Target of Action

5-Chloro-2-fluoronicotinaldehyde is primarily used in the preparation of trisubstituted amine compounds . These compounds are known to act as CETP inhibitors . CETP, or Cholesteryl Ester Transfer Protein, plays a crucial role in the reverse transport of cholesterol, which is a fundamental process in the regulation of body cholesterol levels.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholesterol metabolism, given its role in the synthesis of CETP inhibitors. CETP is involved in the transfer of cholesterol esters and triglycerides between lipoproteins. Inhibition of CETP can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to changes in cholesterol transport and metabolism. By inhibiting CETP, it could potentially lead to increased HDL cholesterol levels and decreased LDL cholesterol levels .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoronicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of trisubstituted amine compounds . The compound’s aldehyde group allows it to form Schiff bases with primary amines, which can further react to form more complex structures. This interaction is crucial in the development of CETP inhibitors, which are used to regulate cholesterol levels in the body .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Additionally, it has been shown to interact with cellular proteins, potentially affecting their activity and stability. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with primary amines is a key aspect of its mechanism of action. This interaction can result in the modulation of enzyme activity and changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the nicotinaldehyde structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chloro-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGTZGCJLKCEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654216
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-90-5
Record name 5-Chloro-2-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of diisopropylamine (12.8 mL, 91.2 mmol) in THF (100 mL) was added butyllithium (31.9 mL of 2.5 M, 79.8 mmol) over 5 min. After 5 min, the reaction was cooled to −78° C. for 15 min. Then 5-chloro-2-fluoro-pyridine (10.0 g, 76.0 mmol) was slowly added over 5 min. The reaction was kept at −78° C. for an additional 1.5 hr. Then, morpholine-4-carbaldehyde (17.5 g, 152.1 mmol) was added rapidly. The mixture was stirred for a further 2 min and quenched with 10% citric acid and the mixture was allowed to warm to room temperature. The pH was adjusted to 5-6 with additional citric acid solution. The mixture was extracted with dichloromethane (3×200 mL) and the combined organic layers were dried over Na2SO4, filtered and concentrated. Flash chromatography (SiO2, 0-25% EtOAc-Hexanes, gradient elution) provided the desired product as an off-white crystalline solid (8.95 g, 74% yield). LC-MS shows the mass for the desired product and the corresponding hydrate: 1H NMR (300 MHz, CDCl3) δ 10.28 (d, J=8.4 Hz, 1H), 8.41 (t, J=1.4 Hz, 1H) and 8.25 (dd, J=2.7, 7.8 Hz, 1H) ppm; LC/MS Gradient 10-90%, 0.1% formic 5 min, C18/ACN, RT=2.45 min, (M+H) 159.91.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Yield
74%

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